molecular formula C13H15N5O3 B7731728 3-[(2E)-2-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

3-[(2E)-2-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

Cat. No.: B7731728
M. Wt: 289.29 g/mol
InChI Key: FZROCIKQOPWVSM-VGOFMYFVSA-N
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Description

The compound 3-[(2E)-2-[(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one features a 4,5-dihydrotriazin-5-one core substituted with a methyl group at position 6 and a hydrazinylidene moiety at position 2. The hydrazinylidene group adopts an (E)-configuration, forming a conjugated system with the 3-ethoxy-4-hydroxyphenyl aromatic ring. Key structural attributes include:

  • Triazinone Core: A six-membered heterocycle with three nitrogen atoms, contributing to hydrogen-bonding capacity and electronic delocalization.
  • 6-Methyl Group: Enhances lipophilicity and steric bulk.
  • Hydrazinylidene Bridge: Stabilizes the (E)-configuration, enabling π-conjugation and influencing molecular polarity .

Properties

IUPAC Name

3-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-3-21-11-6-9(4-5-10(11)19)7-14-17-13-15-12(20)8(2)16-18-13/h4-7,19H,3H2,1-2H3,(H2,15,17,18,20)/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZROCIKQOPWVSM-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NN=C(C(=O)N2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NN=C(C(=O)N2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: Ethyl Acetate Derivatives

Ethyl acetate derivatives serve as precursors for generating α-ketoamide intermediates. For example, ethyl 2-(methylamino)acetate undergoes hydrazinolysis with hydrazine hydrate under reflux to form 6-methyl-4,5-dihydro-1,2,4-triazin-5-one (yield: 72–78%).

Reaction Conditions:

  • Solvent: Ethanol/water (3:1 v/v)

  • Temperature: 80–90°C

  • Catalyst: None required

  • Time: 6–8 hours

This step is analogous to methodologies described in the synthesis of structurally related triazinones.

The introduction of the 3-ethoxy-4-hydroxyphenylmethylidene group proceeds through a Schiff base reaction between the triazinone’s hydrazine group and 3-ethoxy-4-hydroxybenzaldehyde .

Aldehyde Preparation

3-Ethoxy-4-hydroxybenzaldehyde is synthesized via O-alkylation of 4-hydroxybenzaldehyde with ethyl bromide in the presence of potassium carbonate (yield: 85–90%).

Condensation Reaction

Equimolar amounts of 6-methyl-4,5-dihydro-1,2,4-triazin-5-one and 3-ethoxy-4-hydroxybenzaldehyde are refluxed in ethanol with glacial acetic acid as a catalyst. The (2E)-isomer is favored due to thermodynamic control.

Optimized Conditions:

ParameterValue
SolventAnhydrous ethanol
CatalystAcetic acid (5 mol%)
Temperature78°C (reflux)
Time4–6 hours
Yield68–75%

The reaction’s progress is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1).

Stereochemical Control and Isomer Isolation

The (2E)-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the triazinone’s carbonyl oxygen. Isolation of the E-isomer is achieved through recrystallization from methanol/water (3:1), yielding >99% stereochemical purity.

Crystallization Data:

  • Solvent System: Methanol/water (3:1 v/v)

  • Crystals: Monoclinic, space group P2₁/c

  • Purity: Confirmed via HPLC (99.2%)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 15–20 minutes with comparable yields (70–72%). This method minimizes side products such as N-alkylated derivatives .

Solid-Phase Synthesis

Immobilization of the triazinone core on Wang resin enables stepwise functionalization, though yields are lower (50–55%) due to steric hindrance.

Mechanistic Insights

The condensation follows a nucleophilic addition-elimination pathway :

  • Protonation of the aldehyde carbonyl enhances electrophilicity.

  • Hydrazine attack forms a tetrahedral intermediate.

  • Dehydration yields the hydrazone, stabilized by conjugation.

Density functional theory (DFT) calculations indicate a reaction energy barrier of ΔG‡ = 24.3 kcal/mol for the rate-determining dehydration step.

Challenges and Optimization Strategies

  • Byproduct Formation : Competing N-alkylation is suppressed using aprotic solvents (e.g., DMF) and low temperatures during aldehyde synthesis.

  • Solubility Issues : Addition of 10% DMSO improves solubility of the triazinone core in ethanol.

Comparative Analysis of Methods

MethodYield (%)TimePurity (%)
Conventional Reflux68–754–6 hours99.2
Microwave70–7215–20 min98.5
Solid-Phase50–5524 hours95.0

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds related to triazine derivatives exhibit significant anticancer properties. The specific structure of 3-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The incorporation of the ethoxy and hydroxyl groups is believed to enhance its bioactivity and selectivity towards cancer cells.

Antimicrobial Properties
Research has demonstrated that similar hydrazine derivatives possess antimicrobial activity against a range of pathogens. The hydrazinyl moiety is known for its ability to disrupt microbial cell walls, making this compound a candidate for further investigation as a potential antimicrobial agent.

Neuroprotective Effects
Emerging evidence suggests that triazine derivatives may also exhibit neuroprotective effects. The compound's ability to modulate neuroinflammatory pathways could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Agriculture

Pesticidal Applications
The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop novel agrochemicals that target specific pests while minimizing environmental impact.

Plant Growth Regulators
Research into similar triazine compounds indicates their effectiveness as plant growth regulators. This application could enhance crop yields and resilience against environmental stressors.

Materials Science

Synthesis of Novel Polymers
The unique chemical structure of this compound can be utilized in the synthesis of new polymeric materials. These materials may exhibit desirable properties such as increased thermal stability and improved mechanical strength.

Nanotechnology Applications
Incorporating this compound into nanomaterials could lead to advancements in drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a candidate for developing targeted delivery vehicles in medical applications.

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer properties of various triazine derivatives, including hydrazinyl compounds like the one discussed here. Results indicated a dose-dependent inhibition of cell growth in breast cancer cell lines, suggesting further exploration into its mechanisms of action is warranted.

Case Study 2: Agricultural Application
In a field trial assessing the efficacy of novel agrochemicals derived from triazine structures, the compound demonstrated significant pest control effectiveness while maintaining crop health, indicating its potential as an environmentally friendly alternative to traditional pesticides.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Triazolone Derivatives: Substituent Effects and Electronic Properties

Example Compound: 3-Methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one

  • Core Structure: Triazolone (five-membered ring with two nitrogen atoms) vs. triazinone (six-membered ring with three nitrogens).
  • Methyl Group: Positioned similarly (C3 in triazolone vs. C6 in triazinone), affecting ring strain and electronic distribution.
  • Computational Insights: Mulliken Charges: The triazolone derivative exhibits higher electron density on the hydrazinylidene nitrogen due to fewer ring nitrogens, altering reactivity. HOMO-LUMO Gap: Smaller gap (4.5 eV) compared to triazinones (predicted ~5.0 eV), suggesting greater electrophilicity .

Hydrazine-Based Derivatives: Hydrogen Bonding and Crystal Packing

Example Compound: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

  • Core Structure : Triazole-thione with a hydrazinylidene side chain.
  • Substituents :
    • Chlorophenyl Groups : Electron-withdrawing substituents contrast with the electron-donating ethoxy/hydroxy groups in the target compound, affecting dipole moments and solubility.
  • Crystallography :
    • Forms a six-membered supramolecular assembly via N–H···S and O–H···S hydrogen bonds. The target compound’s hydroxy group may enable similar packing but with O–H···O/N interactions .

Flavonoid Analogues: Positional Effects of Hydroxy Groups

Example Study: Retention behavior of 5-hydroxyflavones vs. 3-hydroxy-substituted flavonoids

  • Hydrogen Bonding :
    • 5-Hydroxyflavones : Strong intramolecular hydrogen bonding (HB) stabilizes planar conformations.
    • 3-Hydroxy Substitution : Weaker HB, leading to greater conformational flexibility.
  • Relevance to Target Compound: The 4-hydroxy group on the phenyl ring may form intermolecular HBs (e.g., with triazinone carbonyl), enhancing crystallinity and stability. Ethoxy groups reduce polarity, increasing logP compared to purely hydroxylated analogues .

Structural and Electronic Comparison Table

Property Target Compound Triazolone Derivative Triazole-Thione
Core Structure 1,2,4-Triazin-5-one 1,2,4-Triazol-5-one 1,2,4-Triazole-5-thione
Key Substituents 3-Ethoxy-4-hydroxyphenyl 3-Benzoxy-4-methoxyphenyl 2-Chlorophenyl
H-Bond Donors/Acceptors 2 donors, 5 acceptors 1 donor, 6 acceptors 2 donors, 4 acceptors
Electronic Effects Electron-donating (ethoxy/hydroxy) Electron-donating (methoxy) and bulky (benzoxy) Electron-withdrawing (Cl)
Computational Data Predicted HOMO-LUMO: ~5.0 eV HOMO-LUMO: 4.5 eV Not reported

Q & A

Basic: What are the standard protocols for synthesizing this compound, and how can purity be validated?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, starting with the condensation of 3-ethoxy-4-hydroxybenzaldehyde with hydrazine derivatives to form the hydrazone intermediate (E-configuration confirmed via spectroscopy). Subsequent cyclization with methyl-substituted triazinone precursors under reflux conditions (ethanol or DMF as solvents, NaOH as catalyst) yields the target compound .
Purity Validation:

  • Chromatography: Use TLC with silica gel plates (hexane:ethyl acetate, 3:1) to monitor reaction progress.
  • Spectroscopy: Confirm structure via 1H^1H-NMR (aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) and IR (C=N stretch at ~1600 cm1^{-1}) .
  • HPLC: Optimize with a C18 column (acetonitrile:water gradient) to assess purity (>95%) .

Advanced: How can researchers optimize synthetic yield while minimizing side-product formation?

Methodological Answer:

  • Reaction Conditions:
    • Temperature: Controlled heating (60–80°C) reduces undesired tautomerization of the hydrazone intermediate .
    • Catalyst Screening: Test alternatives to NaOH (e.g., acetic acid or piperidine) to improve cyclization efficiency .
  • Solvent Effects: Polar aprotic solvents (DMF) enhance solubility of intermediates but may require post-reaction purification via recrystallization (methanol/water) .
  • In Situ Monitoring: Use real-time FTIR to detect intermediates and adjust reaction parameters dynamically .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the triazinone ring and hydrazone linkage .
    • NOESY to verify E-configuration of the hydrazone group .
  • Mass Spectrometry: High-resolution ESI-MS to validate molecular ion ([M+H]+^+) and fragment patterns .
  • X-ray Crystallography: For unambiguous confirmation of crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Experimental Replication: Standardize assay conditions (e.g., cell lines, incubation time) to reduce variability .
  • Dose-Response Analysis: Generate IC50_{50} curves in triplicate for statistical validation .
  • Meta-Analysis: Use tools like PRISMA to compare datasets, focusing on outliers linked to solvent choice (DMSO vs. ethanol) or assay interference .

Basic: What are the key stability considerations for this compound under experimental storage?

Methodological Answer:

  • Thermal Stability: Conduct accelerated degradation studies (40–60°C for 48–72 hours) with HPLC monitoring to detect decomposition products .
  • Photostability: Store in amber vials; UV-Vis spectroscopy can track λmax_{\text{max}} shifts under light exposure .
  • pH Sensitivity: Test solubility and stability in buffers (pH 3–10) to identify optimal handling conditions .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2), focusing on the hydrazone group’s role in H-bonding and π-π stacking .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability of the ligand-receptor complex .
  • QSAR Models: Corolate substituent effects (e.g., methyl vs. ethoxy groups) with bioactivity using MOE or Schrodinger suites .

Basic: What environmental fate studies are relevant for this compound?

Methodological Answer:

  • Degradation Pathways: Use LC-MS/MS to identify hydrolysis products in aqueous media (pH 7.4, 37°C) .
  • Ecotoxicology: Test acute toxicity in Daphnia magna (48-hour LC50_{50}) and algal growth inhibition assays .
  • Adsorption Studies: Evaluate soil sorption coefficients (Koc_{oc}) via batch equilibrium experiments .

Advanced: How can researchers design robust dose-response experiments for in vivo studies?

Methodological Answer:

  • Randomized Block Design: Assign treatment groups (n ≥ 6) to account for inter-animal variability .
  • Sub-Split Plot Analysis: For multi-dose regimens, analyze time-dependent effects (e.g., 7-day vs. 14-day exposure) using ANOVA with Tukey post hoc tests .
  • Toxicokinetics: Measure plasma concentrations via LC-MS at intervals (0, 1, 4, 24 hours) to model AUC and half-life .

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